molecular formula C18H21N5O2S B6436201 N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549019-38-5

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436201
CAS No.: 2549019-38-5
M. Wt: 371.5 g/mol
InChI Key: RIWMTSMVQGLRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides and features a pyrrolopyrimidine core, which is a common motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the reaction of 7H-pyrrolo[2,3-d]pyrimidin-4-ylamine with appropriate reagents to introduce the pyrrolidinyl and phenyl groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions using alkyl halides or sulfonate esters.

Major Products Formed:

  • Oxidation typically results in the formation of corresponding sulfoxides or sulfones.

  • Reduction can yield amines or alcohols.

  • Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a tool in biochemical studies to probe enzyme mechanisms or as a ligand in receptor binding assays.

  • Medicine: Due to its structural similarity to biologically active molecules, it has potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors or other therapeutic agents.

  • Industry: It can be used in the manufacture of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • Tofacitinib: A JAK1-selective inhibitor with a similar pyrrolopyrimidine core[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....

  • Rifamycin: A class of antibiotics that also contains a pyrrolopyrimidine motif.

  • Guanethidine: A medication used to treat high blood pressure, featuring a similar heterocyclic structure.

Uniqueness: N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide stands out due to its specific substitution pattern and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-methyl-1-phenyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWMTSMVQGLRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.